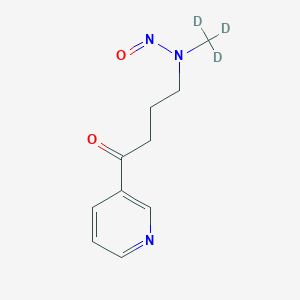

NNK-d3

描述

属性

IUPAC Name |

N-(4-oxo-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAQQSHRLBFIEZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235465 | |

| Record name | 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86270-92-0 | |

| Record name | 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086270920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of NNK-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNK-d3, the deuterated form of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a critical analytical tool in tobacco-related cancer research. As a stable isotope-labeled internal standard, it is indispensable for the accurate quantification of the potent pulmonary carcinogen NNK in various biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound, with the chemical name N-(4-oxo-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide, possesses a molecular structure where the three hydrogen atoms of the N-methyl group are replaced by deuterium atoms. This isotopic substitution results in a mass shift that allows for its differentiation from the endogenous NNK in mass spectrometry-based analyses, without significantly altering its chemical behavior.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀D₃N₃O₂ | [1] |

| Molecular Weight | 210.25 g/mol | [1] |

| Exact Mass | 210.12 Da | [1] |

| CAS Number | 86270-92-0 | [1] |

| Physical State | Solid at room temperature | [1] |

| Appearance | White to off-white solid | [2] |

| Density | 1.17 g/cm³ | [1] |

| Boiling Point | 423.9 °C at 760 mmHg | [1] |

| Flash Point | 210.2 °C | [1] |

| LogP | 1.657 | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2] |

Structural Representation

The two-dimensional structure of this compound is depicted below:

SMILES: [2H]C([2H])([2H])N(CCCC(=O)C1=CN=CC=C1)N=O[1]

InChI Key: FLAQQSHRLBFIEZ-FIBGUPNXSA-N[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively available in peer-reviewed literature, as it is primarily a commercially available analytical standard. However, this section outlines general methodologies for its use in quantitative analysis and provides a representative protocol for sample preparation.

Quantitative Analysis by LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of NNK and its primary metabolite, NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A Representative Protocol for NNAL and NNK quantification in Urine:

-

Sample Preparation:

-

Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes.

-

To 2 mL of blank urine, spike with a known concentration of NNK and NNAL working standards.

-

Add a known amount of this compound and NNAL-d3 internal standard solution to all samples.

-

Perform liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 3 minutes, and allowing the phases to separate.

-

Centrifuge the samples at 2,000 x g for 8 minutes.

-

Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction step.

-

Evaporate the combined ethyl acetate extracts to near dryness under a stream of nitrogen gas at 25°C.

-

Reconstitute the residue in 100 µL of Milli-Q water for analysis.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A suitable C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization, is commonly employed.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for NNK, NNAL, this compound, and NNAL-d3.

-

Spectroscopic Analysis

While specific acquisition parameters for this compound spectra are not detailed in the available literature, the following represents a general approach for obtaining and interpreting spectroscopic data for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show the absence of the N-methyl singlet that is characteristic of NNK. The signals for the pyridyl and butyl chain protons would be present.

-

¹³C NMR would display signals for all carbon atoms in the molecule. The deuterated methyl carbon would likely show a characteristic triplet due to C-D coupling.

-

Deuterium (²H) NMR would show a signal corresponding to the deuterated methyl group.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the mass of this compound (m/z 211.1). Fragmentation patterns would be similar to NNK but with a +3 Da shift for fragments containing the deuterated methyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit characteristic absorption bands for the C=O (ketone) group, the N=O (nitrosamino) group, and the aromatic pyridine ring. The C-D stretching vibrations would appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations.

-

Biological Pathways

The biological activity of this compound is considered identical to that of NNK. NNK is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. Its signaling pathways are crucial in understanding tobacco-induced carcinogenesis.

Metabolic Activation of NNK

The metabolism of NNK proceeds through three primary pathways: carbonyl reduction, pyridine N-oxidation, and α-hydroxylation. These pathways can lead to either detoxification or the formation of DNA-adducting agents that can initiate cancer.

Caption: Metabolic pathways of NNK leading to activation or detoxification.

NNK-Mediated Oncogenic Signaling

NNK exerts its pro-tumorigenic effects by binding to nicotinic acetylcholine receptors (nAChRs), which triggers a cascade of downstream signaling events promoting cell proliferation, survival, and angiogenesis.[3]

References

Synthesis of a Deuterated Internal Standard for the Tobacco-Specific Carcinogen NNK

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of a deuterated internal standard for the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The use of a stable isotope-labeled internal standard is critical for the accurate quantification of NNK in complex biological matrices, which is essential for toxicology studies, biomarker validation, and drug development research aimed at mitigating the effects of tobacco exposure. This document details the metabolic activation pathways of NNK, a proposed synthetic route for [pyridine-D4]-NNK, detailed experimental protocols, and methods for assessing isotopic purity.

Introduction to NNK and the Need for a Deuterated Internal Standard

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a key carcinogen found in tobacco products and smoke. It is formed from the nitrosation of nicotine and has been strongly implicated in the etiology of cancers of the lung, pancreas, and oral cavity in tobacco users. NNK itself is a procarcinogen, requiring metabolic activation to exert its carcinogenic effects. This activation leads to the formation of DNA adducts, which can result in genetic mutations and the initiation of cancer.

Accurate and precise quantification of NNK and its metabolites in biological samples is paramount for assessing cancer risk and for studying the mechanisms of tobacco-induced carcinogenesis. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the preferred analytical method for this purpose. The use of a stable isotope-labeled internal standard, such as deuterated NNK, is the gold standard for such quantitative analyses. A deuterated internal standard, being chemically identical to the analyte but with a different mass, co-elutes with the analyte and experiences similar ionization and matrix effects. This allows for the correction of analytical variability, leading to highly accurate and reproducible measurements.

Metabolic Activation Pathways of NNK

NNK undergoes metabolic activation primarily through three pathways: α-hydroxylation, carbonyl reduction, and pyridine N-oxidation. The α-hydroxylation pathway is considered the most critical for its carcinogenic activity as it generates highly reactive intermediates that can alkylate DNA.

-

α-Hydroxylation: This process, catalyzed by cytochrome P450 enzymes (CYP450), can occur at either the methyl or methylene carbon adjacent to the nitroso group.

-

α-Methylene hydroxylation produces a methyldiazonium ion, which is a potent methylating agent of DNA, leading to adducts such as O6-methylguanine.

-

α-Methyl hydroxylation generates an intermediate that ultimately forms a pyridyloxobutyl (POB) diazonium ion, which reacts with DNA to form POB-DNA adducts.

-

-

Carbonyl Reduction: NNK can be reduced at its keto group to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), another potent carcinogen. NNAL can also undergo α-hydroxylation to form DNA-damaging intermediates.

-

Detoxification: Pyridine N-oxidation and glucuronidation of NNAL are considered detoxification pathways, as they lead to more water-soluble metabolites that can be excreted.

Figure 1. Metabolic activation and detoxification pathways of NNK.

Synthesis of Deuterated NNK ([pyridine-D4]-NNK)

The synthesis of deuterated NNK, specifically with deuterium atoms on the pyridine ring ([pyridine-D4]-NNK), ensures that the label is not lost during metabolic processes. The proposed synthetic route starts from commercially available pyridine-d5 and proceeds through several key intermediates.

Commercial Availability and Technical Guide for NNK-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK-d3), a deuterated isotopologue of the tobacco-specific nitrosamine, NNK. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their studies, particularly in quantitative bioanalysis using mass spectrometry.

Introduction

This compound is a critical internal standard for the accurate quantification of NNK in various biological matrices. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample processing, leading to highly reliable and reproducible data. This guide outlines the commercial sources for this compound, provides detailed product specifications, and presents a comprehensive experimental protocol for its use in a bioanalytical method.

Commercial Availability of this compound

Several reputable suppliers offer high-purity this compound for research and development purposes. The following table summarizes the key quantitative data for commercially available this compound from prominent suppliers. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and lot-specific information.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity |

| Toronto Research Chemicals | 4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanone | 764661-24-7 | ≥98%[1][2] | 99.9%[3] |

| MedchemExpress | This compound | 764661-24-7 | Not specified | Not specified |

| InvivoChem | This compound | 86270-92-0 | ≥98% | Not specified |

| LEAP CHEM CO., LTD. | This compound, 4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanone | 86270-92-0 | Not specified | Not specified |

Signaling Pathway of NNK (Non-deuterated)

The carcinogenic effects of NNK are attributed to its metabolic activation and subsequent interaction with cellular macromolecules, leading to the disruption of normal cellular signaling pathways. One of the key pathways implicated in NNK-induced carcinogenesis involves the activation of Protein Kinase C alpha (PKCα) and the Mitogen-Activated Protein Kinases (MAPKs), ERK1/2. This signaling cascade ultimately leads to the phosphorylation and activation of transcription factors that promote cell proliferation and survival.

Experimental Protocol: Quantification of NNK in Rat Urine using UFLC/MS/MS with this compound Internal Standard

This protocol is adapted from a published method for the rapid quantitation of NNK and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in rat urine.[1]

Materials and Reagents

-

NNK and this compound standards (from a reputable supplier)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Rat urine samples

Preparation of Standard and Internal Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve NNK and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the NNK stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards at desired concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for the assay (e.g., 100 ng/mL).

Sample Preparation

-

Thaw frozen rat urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.

-

Add 50 µL of the this compound internal standard working solution to each sample, except for the blank matrix samples.

-

Add 350 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex and centrifuge again before transferring the supernatant to an autosampler vial for UFLC/MS/MS analysis.

UFLC/MS/MS Conditions

-

UFLC System: A high-performance liquid chromatography system capable of rapid gradient elution.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: Develop a gradient program to achieve optimal separation of NNK and this compound.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

NNK: Monitor the appropriate precursor to product ion transition (e.g., m/z 208 → 122).

-

This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 211 → 122 or another suitable fragment).

-

-

Data Analysis: Quantify NNK in the samples by constructing a calibration curve based on the peak area ratio of NNK to this compound.

This technical guide provides a foundational understanding of the commercial availability and analytical application of this compound. Researchers are encouraged to further optimize the provided protocol based on their specific instrumentation and experimental requirements.

References

A Technical Guide on the Role of Deuterated Analogs in Biomarker Assessment for Tobacco Exposure

An Examination of NNK Metabolism and the Application of NNK-d3 in Quantifying Tobacco-Specific Nitrosamine Exposure

This technical guide provides an in-depth analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific lung carcinogen, and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which serves as a critical biomarker for assessing exposure to tobacco products.[1][2] A key focus of this document is to clarify the role of deuterated compounds, specifically this compound, in the highly sensitive and specific quantification of these biomarkers. Contrary to being a biomarker itself, this compound, and more commonly its metabolite analog NNAL-d3, function as ideal internal standards in isotope dilution mass spectrometry, the gold standard for bioanalytical quantification.[3][4][5]

The Metabolic Pathway of NNK: From Carcinogen to Biomarker

When tobacco is used or smoke is inhaled, the potent carcinogen NNK is absorbed and extensively metabolized, primarily by the liver.[1] The major metabolic pathway involves the carbonyl reduction of NNK to form NNAL.[6][7][8] NNAL itself is also a potent lung carcinogen.[6] Both NNK and NNAL can undergo further metabolic activation via α-hydroxylation, a process catalyzed by cytochrome P450 enzymes, which can lead to the formation of DNA adducts and initiate tumorigenesis.[6][9]

Conversely, a significant detoxification pathway for NNAL is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the NNAL molecule, forming NNAL-Glucuronides (NNAL-Gluc).[8] These water-soluble conjugates are then excreted in the urine.[1] Because NNAL has a long biological half-life of 10 to 45 days, its total concentration in urine (free NNAL plus NNAL-Gluc) provides a reliable and time-averaged measure of long-term exposure to NNK.[2][10][11][12]

Quantitative Analysis of NNAL

The quantification of total NNAL in urine is the preferred method for assessing NNK exposure.[2] This is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10][13] The tables below summarize key quantitative parameters from various studies, illustrating the typical concentration ranges observed in different populations and the performance of the analytical methods.

Table 1: Analytical Method Performance for Urinary NNAL

| Parameter | Reported Value | Matrix | Analytical Method | Reference |

|---|---|---|---|---|

| Limit of Detection (LOD) | 0.6 pg/mL | Urine | LC-MS/MS | [13] |

| Limit of Quantitation (LOQ) | 0.25 pg/mL | Urine | LC-MS/MS | [10] |

| LOQ | 0.05 pmol/mL | Urine | LC-MS/MS | [14] |

| Optimal Cutoff (Nondaily vs. Daily Smokers) | 50.2 - 75.9 pg/mL | Urine | LC-MS/MS | [15] |

| Optimal Cutoff (Smokers vs. SHS) | 9.6 - 14.4 pg/ml | Urine | LC-MS/MS |[16] |

Table 2: Representative Urinary NNAL Concentrations in Different Populations

| Population Group | Median NNAL Concentration (pg/mL) | Notes | Reference(s) |

|---|---|---|---|

| Daily Smokers | 294.0 | IQR: 148.0–542.0 | [17] |

| Non-daily Smokers | 72.5 | IQR: 14.8–211.0 | [17] |

| Non-smokers (SHS exposed) | 0.4 - 3.3 | IQR: 0.4–2.1; Varies by ethnicity | [16][17] |

| Children (SHS exposed) | 30.9 | Up to 77 times higher than in other child cohorts | [18] |

| Non-tobacco users (not exposed) | Not Detected | NNAL is specific to tobacco exposure | [11][12] |

IQR: Interquartile Range; SHS: Secondhand Smoke

Experimental Protocol: Quantification of Total Urinary NNAL by LC-MS/MS

The accurate measurement of NNAL relies on a robust and validated protocol. The use of a deuterated internal standard, such as NNAL-d3, is critical to correct for variability during sample processing and analysis.[3][4]

3.1 Sample Preparation and Hydrolysis

-

Spiking: To a 5 mL urine sample, add a known quantity (e.g., 50 µL of 500 pg/mL) of the deuterated internal standard (IS), such as NNAL-d3.[10]

-

Buffering: Add 0.5 mL of 2 M sodium potassium phosphate buffer (pH 7).[10]

-

Enzymatic Hydrolysis: Add β-glucuronidase enzyme to the sample. This step is crucial for "total NNAL" measurement as it cleaves the glucuronide conjugates (NNAL-Gluc) to release free NNAL.[10][13][19]

-

Incubation: Incubate the samples at 37°C for at least 20-24 hours to ensure complete hydrolysis.[10][13]

3.2 Extraction and Cleanup

-

Liquid-Liquid Extraction (LLE) / Solid-Phase Extraction (SPE): The hydrolyzed sample is subjected to extraction to isolate NNAL and the internal standard from the complex urinary matrix.[10][13] This may involve multiple steps, including supported liquid extraction or the use of specialized columns like molecularly imprinted polymers (MIP) for high selectivity.[10][13]

-

Evaporation and Reconstitution: The cleaned extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system.[20]

3.3 LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase (e.g., methanol and water with ammonium formate) is used to separate NNAL from other remaining components.[10]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[21]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (NNAL) and the internal standard (NNAL-d3). For example, a transition for native NNAL might be m/z 210 -> 180.[13]

-

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of calibration standards. The concentration of NNAL in the unknown samples is then determined from this curve.[3][13]

Conclusion

NNAL is a well-established, specific, and reliable biomarker for assessing both active and passive exposure to tobacco smoke. Its long half-life makes it particularly valuable for evaluating long-term exposure patterns. The use of deuterated internal standards like NNAL-d3 is indispensable for achieving the accuracy and precision required in clinical and research settings. By compensating for analytical variability, these standards ensure that the quantitative data generated by LC-MS/MS methods are robust and defensible, providing a solid foundation for studies in toxicology, epidemiology, and drug development.

References

- 1. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]

- 2. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomarkers of Tobacco Exposure: Summary of an FDA-sponsored Public Workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. phenxtoolkit.org [phenxtoolkit.org]

- 14. researchgate.net [researchgate.net]

- 15. Correlates of NNAL levels among nondaily and daily smokers in the college student population - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications | MDPI [mdpi.com]

Understanding Isotopic Labeling in NNK-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to its deuterated form, NNK-d3. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their studies. This document details the core principles of its application, particularly as an internal standard in quantitative mass spectrometry, and outlines the metabolic fate and signaling pathways of NNK.

Introduction to NNK and its Deuterated Analog, this compound

NNK is a potent procarcinogen found in tobacco products and is a key etiological agent in smoking-related cancers, particularly lung cancer. Its chemical structure is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. To facilitate accurate quantification in biological matrices, a stable isotope-labeled version, this compound, is commonly employed.

In this compound, three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. This isotopic substitution results in a mass shift of +3 Da, allowing it to be distinguished from the endogenous NNK by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This makes this compound an ideal internal standard for isotope dilution mass spectrometry assays, which are the gold standard for quantitative bioanalysis.

Quantitative Analysis using this compound as an Internal Standard

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of NNK and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in various biological samples such as urine and plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the quantitative data.

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for LC-MS/MS methods utilizing this compound for the quantification of NNK and NNAL.

Table 1: Accuracy and Precision of NNK and NNAL Quantification in Rat Urine [1]

| Analyte | Fortified Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| NNK | 1 | 105 | 6.6 | 108 | 5.9 |

| 10 | 98 | 3.4 | 101 | 4.1 | |

| 100 | 95 | 2.5 | 97 | 3.2 | |

| 1000 | 92 | 1.8 | 91 | 2.7 | |

| NNAL | 1 | 110 | 5.8 | 113 | 4.5 |

| 10 | 102 | 4.2 | 105 | 3.8 | |

| 100 | 99 | 2.1 | 101 | 2.9 | |

| 1000 | 96 | 1.2 | 98 | 1.9 |

Table 2: Linearity and Limits of Detection/Quantification

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| NNK | 0.01 - 100 | > 0.99 | 0.005 ng/mL | - | [2] |

| NNAL | 0.02 - 1 | > 0.99 | - | 0.25 pg/mL | |

| NNN | 0.01 - 100 | > 0.9959 | 0.006 ng/mL | - | [2] |

Experimental Protocols

Synthesis of 4-(methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone (this compound)

Quantification of NNK and NNAL in Urine using LC-MS/MS with this compound Internal Standard

This protocol is a representative example for the analysis of NNK and its metabolite NNAL in urine.

3.2.1. Materials and Reagents

-

NNK, NNAL, and this compound analytical standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Urine samples

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

3.2.2. Sample Preparation [1]

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a 1 mL aliquot of urine, add a known amount of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution).

-

For the analysis of total NNAL (free and glucuronidated), add β-glucuronidase and incubate at 37°C overnight to hydrolyze the glucuronide conjugates.

-

Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NNK: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

NNAL: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the transition of the deuterated precursor ion (m/z) to a specific product ion.

-

-

3.2.4. Data Analysis

-

Integrate the peak areas for the MRM transitions of NNK, NNAL, and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard (NNK/NNK-d3 and NNAL/NNK-d3).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of NNK and NNAL in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic and Signaling Pathways of NNK

Understanding the metabolic fate and the cellular signaling pathways perturbed by NNK is crucial for assessing its carcinogenicity and for developing potential therapeutic interventions.

Metabolic Pathways of NNK

NNK undergoes extensive metabolic activation and detoxification. The primary metabolic pathways are:

-

Carbonyl Reduction: NNK is reduced to its metabolite NNAL. This reaction is reversible.

-

Pyridine N-oxidation: This is a detoxification pathway that leads to the formation of NNK-N-oxide.

-

α-Hydroxylation: This is a major metabolic activation pathway that occurs at either the methylene or methyl carbon adjacent to the nitroso group. This leads to the formation of unstable intermediates that can form DNA adducts, which are critical for the initiation of carcinogenesis. The end products of these pathways are keto acid and hydroxy acid.

-

Glucuronidation: NNAL can be conjugated with glucuronic acid to form NNAL-glucuronides (NNAL-Gluc), which are water-soluble and readily excreted in the urine. This is a major detoxification pathway.

NNK-Induced Signaling Pathways

NNK can activate several intracellular signaling pathways that promote cell proliferation, survival, and migration, thereby contributing to tumor progression.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of NNK and its metabolites in biological matrices. This technical guide has provided an in-depth overview of the application of this compound in LC-MS/MS bioanalysis, including representative quantitative data and experimental protocols. Furthermore, the elucidation of NNK's metabolic and signaling pathways offers a crucial framework for understanding its carcinogenic mechanisms. This knowledge is vital for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are working to mitigate the adverse health effects of tobacco use.

References

Methodological & Application

Application Note: Quantitative Analysis of NNK using a Deuterated Internal Standard by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of tobacco-specific nitrosamines.

Introduction: 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen found in tobacco products and smoke, strongly associated with the risk of lung cancer.[1][2] Accurate and precise quantification of NNK in biological matrices is crucial for toxicological studies, clinical research, and assessing exposure to tobacco products. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[3][4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as NNK-d3, is essential for robust and reliable quantification.[5] A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6] This allows it to effectively compensate for variations in sample recovery, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the results.[5][6]

Metabolic Pathway of NNK

NNK undergoes extensive metabolism in vivo. The primary pathways include carbonyl reduction to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also a potent lung carcinogen, and α-hydroxylation, which leads to DNA-reactive intermediates.[1][2][7][8] Understanding these pathways is critical for interpreting analytical results and assessing carcinogenic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. rsc.org [rsc.org]

- 4. tsijournals.com [tsijournals.com]

- 5. benchchem.com [benchchem.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Urinary NNK using Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine (TSNA) classified as a human carcinogen.[1] Monitoring NNK and its principal metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in urine is a critical tool for assessing exposure to tobacco products and evaluating the risk of associated cancers.[2][3] This application note provides a detailed protocol for the sensitive and selective quantification of NNK in human urine using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, NNK-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle

This method employs solid-phase extraction (SPE) to isolate NNK from the urine matrix. For the analysis of total NNK (free and glucuronidated), a preliminary enzymatic hydrolysis step is incorporated. The extracted NNK is then quantified using a highly selective LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte (NNK) to its stable isotope-labeled internal standard (this compound).

Materials and Reagents

-

Analytes and Internal Standards:

-

NNK (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

-

Enzymes:

-

β-glucuronidase (from E. coli)

-

-

Solvents and Reagents:

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Sodium phosphate buffer (1 M, pH 6.8)

-

-

Solid-Phase Extraction (SPE) Cartridges:

-

Mixed-mode cation exchange SPE cartridges (e.g., Evolute® Express CX)[1]

-

Experimental Protocols

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve NNK and this compound in methanol to a final concentration of 1 mg/mL.

-

Intermediate Stock Solutions (1 µg/mL): Dilute the primary stock solutions with 50:50 acetonitrile:water.

-

Working Standard Solutions: Serially dilute the intermediate stock solutions with drug-free urine to prepare calibration standards at concentrations ranging from sub pg/mL to ng/mL.

-

Internal Standard Working Solution (e.g., 1 ng/mL): Dilute the this compound intermediate stock solution with water to the desired concentration.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free urine with known amounts of NNK.

Sample Preparation

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

To a 1 mL aliquot of urine supernatant, add 50 µL of the internal standard working solution (this compound).

-

For Total NNK Analysis: Add 50 µL of β-glucuronidase solution and 200 µL of sodium phosphate buffer (1 M, pH 6.8).[4]

-

Proceed to Solid-Phase Extraction.

Solid-Phase Extraction (SPE)

-

Conditioning: Condition the mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak acidic solution (e.g., 2% formic acid in water) to remove interferences. Follow with a wash using methanol to remove polar impurities.

-

Elution: Elute NNK and this compound from the cartridge using an appropriate solvent mixture (e.g., 5% ammonium hydroxide in acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)[6]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid[7]

-

Mobile Phase B: 10 mM ammonium formate in methanol with 0.1% formic acid[7]

-

Gradient Elution: A suitable gradient to separate NNK from matrix components.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor the precursor to product ion transitions for NNK and this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of this analytical method.

Table 1: Method Validation Parameters for NNK Quantification in Urine

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.005 ng/mL | [7] |

| Limit of Quantification (LOQ) | 0.015 ng/mL | [7] |

| Linearity (r²) | > 0.995 | [7] |

| Accuracy (% Bias) | -18.9% to 17% | [7] |

| Precision (%RSD) | 1.5% - 13.6% | [7] |

| Recovery | 91% - 113% | [1] |

Table 2: LC-MS/MS Parameters for NNK and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NNK | 208.2 | 122.1 | 15 |

| This compound | 212.3 | 126.2 | 15 |

Note: The optimal collision energy may vary depending on the instrument used.[7]

Visualizations

Caption: Experimental workflow for the quantification of NNK in urine.

Caption: Key steps in the solid-phase extraction (SPE) protocol.

Conclusion

The described isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of NNK in human urine. The use of this compound as an internal standard is crucial for achieving reliable results by compensating for potential analytical variability. This methodology is well-suited for clinical research and epidemiological studies aimed at understanding tobacco exposure and its health consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phenxtoolkit.org [phenxtoolkit.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for NNK-d3 in Plasma Sample Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent lung carcinogen.[1] Its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), is a valuable biomarker for assessing exposure to tobacco-specific carcinogens.[2][3] Accurate and precise quantification of NNK and NNAL in plasma is crucial for toxicological studies and clinical research. The use of a stable isotope-labeled internal standard, such as NNK-d3, is essential to correct for variability during sample preparation and analysis, thereby ensuring high-quality data.[1][4] This document provides detailed protocols for the preparation of plasma samples for the analysis of NNK and NNAL using this compound as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.[1][5]

The general workflow for plasma sample preparation and analysis involves several key steps, from sample collection to instrumental analysis.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Quantification of NNK and its Internal Standard NNK-d3 in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, tobacco-specific nitrosamine (TSNA) and a procarcinogen found in tobacco products.[1][2] Its quantification in biological matrices is crucial for toxicological assessments and carcinogenicity studies. This application note details a robust solid-phase extraction (SPE) method for the simultaneous extraction of NNK and its deuterated internal standard, NNK-d3, from biological samples such as urine and serum. The use of an isotopic internal standard is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Principle of the Method

Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[5] This method utilizes a solid sorbent to retain the analytes of interest (NNK and this compound) from the liquid sample matrix.[6][7] Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent.[6][7] This process not only cleans up the sample but also concentrates the analytes, enhancing the sensitivity of the subsequent LC-MS/MS analysis.[7][8] The choice of a C8 and C18 combined sorbent provides a reversed-phase mechanism suitable for the retention of the moderately polar NNK.[4]

Apparatus and Reagents

-

Apparatus:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C8/C18 combination)

-

SPE vacuum manifold

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

-

Pipettes and tips

-

-

Reagents:

-

NNK and this compound analytical standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Internal Standard (IS) spiking solution (this compound in methanol)

-

Reconstitution solution (e.g., 70% mobile phase A)[9]

-

Detailed Experimental Protocol

1. Sample Preparation

Biological samples require pretreatment to ensure optimal extraction and to prevent clogging of the SPE cartridge.[10][11]

-

Urine:

-

Thaw frozen urine samples at room temperature.

-

Vortex for 30 seconds to ensure homogeneity.

-

Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

-

Transfer 1 mL of the supernatant to a clean tube.

-

Spike with the this compound internal standard solution.

-

Vortex briefly to mix.

-

-

Serum/Plasma:

-

Thaw frozen serum or plasma samples.

-

To release protein-bound analytes and precipitate proteins, add three volumes of acetonitrile to one volume of sample.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Spike with the this compound internal standard solution.

-

Evaporate the acetonitrile under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of deionized water.

-

2. Solid-Phase Extraction (SPE) Procedure

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix.

-

Step 1: Cartridge Conditioning

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 3 mL of methanol through the sorbent bed.

-

Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the sorbent to dry out between conditioning and sample loading.

-

-

Step 2: Sample Loading

-

Load the pre-treated sample (approximately 1 mL) onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/min).

-

-

Step 3: Washing

-

Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

-

Perform a second wash with 3 mL of 5% methanol in water to remove less polar interferences.

-

Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.

-

-

Step 4: Elution

-

Place collection tubes inside the manifold.

-

Elute the retained NNK and this compound with 2 x 1 mL aliquots of methanol. Allow the solvent to soak the sorbent for a minute before applying a vacuum to elute.

-

-

Step 5: Evaporation and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 100 µL of the reconstitution solution (e.g., initial mobile phase conditions for LC-MS/MS).[9]

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Experimental Workflow Diagram

Caption: Workflow for NNK and this compound extraction.

Data Presentation

The following table summarizes typical performance data for the SPE-LC-MS/MS method for NNK analysis in biological matrices. The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[12]

| Parameter | Matrix | NNK | This compound (Internal Standard) | Reference |

| Recovery (%) | Serum | 100.2 - 112.9% | Not Reported | [3] |

| Urine | 99 - 100% | Not Reported | [13] | |

| Rat Urine | 91 - 113% | Not Reported | [2] | |

| LOD (ng/mL) | Solvent | 0.04 - 0.10 | Not Reported | [3] |

| PBS & Tissue | 0.005 | Not Reported | [9] | |

| Rat Urine | 0.07 | Not Reported | [2] | |

| LOQ (ng/mL) | PBS & Tissue | 0.015 | Not Reported | [9] |

Note: Recovery is a measure of the extraction efficiency.[14] High recovery percentages indicate that the majority of the analyte was successfully extracted from the sample matrix. LOD and LOQ values are crucial for determining the sensitivity of the analytical method.[12]

Conclusion

This application note provides a detailed and reliable solid-phase extraction protocol for the quantification of the tobacco-specific nitrosamine NNK and its deuterated internal standard, this compound, in biological matrices. The method demonstrates high recovery and low limits of detection, making it suitable for a wide range of research and clinical applications. The use of an isotopic internal standard and subsequent LC-MS/MS analysis ensures the high accuracy and precision required for toxicological studies and biomonitoring.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study of the metabolism on tobacco-specific N-nitrosamines in the rabbit by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography/tandem mass spectrometric method for the simultaneous determination of tobacco-specific nitrosamine NNK and its five metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]

- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 8. gcms.cz [gcms.cz]

- 9. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ijisrt.com [ijisrt.com]

- 12. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sampling Recovery Studies at the LOQ? - Cleaning Validation Simplified [cleaningvalidation.com]

Application Notes and Protocols for the Analytical Method Development of NNK and NNAL using NNK-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), are potent tobacco-specific nitrosamines (TSNAs) classified as human carcinogens.[1][2][3] Accurate and sensitive quantification of these compounds in biological matrices is crucial for toxicological studies, clinical research, and the development of tobacco harm reduction strategies. This document provides detailed application notes and protocols for the analytical method development of NNK and NNAL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, NNK-d3. The use of an isotopic internal standard like this compound is critical for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]

Metabolic Pathway of NNK

NNK undergoes metabolic reduction to form NNAL.[3][5] This biotransformation is a key aspect of NNK's carcinogenicity. Understanding this pathway is essential for interpreting analytical results and their biological significance.

Caption: Metabolic conversion of NNK to its primary metabolite, NNAL.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of NNK and NNAL due to its high sensitivity, selectivity, and specificity.[6][7] The method involves chromatographic separation of the analytes followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Instrumentation and Materials

-

Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column is commonly used for separation.

-

Reagents and Standards:

-

NNK, NNAL, and this compound analytical standards.

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid or ammonium acetate for mobile phase modification.

-

Experimental Workflow

The general workflow for the analysis of NNK and NNAL in biological samples is depicted below.

Caption: General experimental workflow for NNK and NNAL analysis.

Protocols

Protocol 1: Sample Preparation from Urine

This protocol describes the extraction of NNK and NNAL from urine samples using solid-phase extraction (SPE).

-

Sample Collection and Storage: Collect urine samples in polypropylene tubes and store them at -20°C or lower until analysis.

-

Enzymatic Hydrolysis (for Total NNAL): To measure total NNAL (free and glucuronidated forms), enzymatic hydrolysis is required.[8]

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange or a molecularly imprinted polymer cartridge) with methanol followed by water.[9][10]

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Sample Preparation from Plasma/Serum

This protocol outlines the extraction of NNK and NNAL from plasma or serum samples using protein precipitation followed by liquid-liquid extraction (LLE).

-

Sample Collection and Storage: Collect blood samples in appropriate tubes (e.g., EDTA or heparin for plasma, serum separator tubes for serum) and store plasma/serum at -80°C.

-

Protein Precipitation:

-

To 100 µL of plasma or serum, add the this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer the supernatant to a clean tube.

-

Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the layers.

-

Collect the organic layer containing the analytes.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic layer to dryness under nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

Data Presentation

The following tables summarize typical quantitative data and method parameters for the analysis of NNK and NNAL.

Table 1: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 5% B to 95% B over 5 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole |

| Ionization Mode | ESI Positive |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for NNK, NNAL, and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NNK | 208.1 | 122.1 | 15 |

| 208.1 | 92.1 | 25 | |

| NNAL | 210.1 | 180.1 | 12 |

| 210.1 | 93.1 | 20 | |

| This compound | 211.1 | 122.1 | 15 |

Note: The exact m/z values and collision energies may need to be optimized for your specific instrument.

Table 3: Method Validation Summary

| Parameter | NNK | NNAL |

| Linear Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.03 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.15 ng/mL |

| Precision (%RSD) | < 15% | < 15% |

| Accuracy (%Recovery) | 85 - 115% | 85 - 115% |

Conclusion

The described LC-MS/MS method utilizing an this compound internal standard provides a robust and reliable approach for the quantification of NNK and NNAL in biological matrices. The detailed protocols for sample preparation from urine and plasma/serum, along with the summarized method parameters, offer a solid foundation for researchers and scientists to develop and validate their own analytical methods. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for advancing research in tobacco-related diseases and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. lcms.cz [lcms.cz]

- 3. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatographic/tandem mass spectrometric method for the determination of the tobacco-specific nitrosamine metabolite NNAL in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phenxtoolkit.org [phenxtoolkit.org]

- 10. affinisep.com [affinisep.com]

Application Notes and Protocols for High-Throughput Screening of Tobacco Biomarkers using NNK-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen present in tobacco products and smoke.[1][2] Upon exposure, NNK is metabolized in the body to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is subsequently excreted in the urine.[2] NNAL is an excellent and widely recognized biomarker for assessing exposure to tobacco-specific carcinogens due to its high specificity and longer half-life compared to other biomarkers like cotinine.[2] This document provides detailed application notes and protocols for the high-throughput screening of NNAL in urine using NNK-d3 as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assay

The quantitative analysis of NNAL in biological matrices is most accurately performed using isotope dilution LC-MS/MS. This method involves the addition of a known concentration of a stable isotope-labeled internal standard, such as this compound or more commonly its metabolite NNAL-d3, to the sample at the beginning of the extraction process. Since the internal standard has nearly identical physicochemical properties to the analyte (NNAL), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, compensating for variations in sample preparation and matrix effects. This high-throughput protocol is optimized for processing a large number of samples, typically in a 96-well plate format, incorporating automated or semi-automated solid-phase extraction (SPE) for sample cleanup and concentration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of NNAL as a tobacco biomarker.

Table 1: Performance Characteristics of High-Throughput NNAL Quantification Methods

| Parameter | Value | Reference(s) |

| Lower Limit of Detection (LLOD) | 2.0 pg/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 6.7 pg/mL | [1] |

| Linearity Range | 20 - 1500 pg/mL | [1] |

| Precision (% CV) | 2.2% - 8.6% | [1] |

| Accuracy (% Error) | -5.6% to 10.9% | [1] |

| Recovery (this compound & NNAL-d3) | 82.1% - 106.2% | [3] |

Table 2: Urinary NNAL Concentrations in Different Populations

| Population | NNAL Concentration (pg/mL) | Reference(s) |

| Non-smokers | [1] | |

| Non-daily Smokers (Median) | 72.5 | [4] |

| Daily Smokers (Median) | 294.0 | [4] |

| Non-smokers (No known exposure) | Median: 0.4 | [4] |

Experimental Protocols

Preparation of Standards and Reagents

a. Stock Solutions:

-

Prepare individual stock solutions of NNAL and this compound (or NNAL-d3) in methanol at a concentration of 1 mg/mL. Store at -20°C.[5]

b. Working Standard Solutions:

-

Prepare a series of working standard solutions of NNAL by serial dilution of the stock solution with methanol or water to cover the desired calibration range (e.g., 1 to 1000 ng/mL).[5]

c. Internal Standard Spiking Solution:

-

Prepare a working solution of this compound (or NNAL-d3) at a concentration that will result in a final concentration of approximately 100 ng/mL in the reconstituted sample.[5] This solution will be added to all samples, calibration standards, and quality controls.

High-Throughput Sample Preparation (96-Well Plate Format)

This protocol is designed for the analysis of total NNAL (free NNAL + glucuronidated NNAL).

a. Sample Aliquoting:

-

Aliquot 100 µL of urine samples, calibration standards, and quality controls into a 96-well deep-well plate.[6]

b. Internal Standard Addition:

-

Add 100 µL of the internal standard spiking solution (this compound or NNAL-d3) to each well.[6]

c. Enzymatic Hydrolysis (for Total NNAL):

-

Add 50 µL of β-glucuronidase solution (from E. coli) in a suitable buffer (e.g., phosphate buffer, pH 6.8) to each well.[7]

-

Seal the plate and incubate at 37°C for 16-24 hours with gentle shaking to deconjugate the NNAL-glucuronides.[8]

d. Automated Solid-Phase Extraction (SPE):

-

Utilize a 96-well SPE plate (e.g., Oasis MCX) on an automated or semi-automated SPE system.[9][10]

-

Conditioning: Condition the SPE wells with methanol followed by water.

-

Loading: Load the entire content of each well from the sample plate onto the conditioned SPE plate.

-

Washing: Wash the SPE wells with a weak organic solvent (e.g., 2% formic acid in water) to remove interferences.[6]

-

Elution: Elute the analytes (NNAL and this compound) with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol) into a clean 96-well collection plate.[6]

e. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Seal the plate for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

b. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NNAL: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 210.1 → 180.1).[5]

-

This compound: Monitor the appropriate transition for the deuterated internal standard.

-

-

Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.

Data Analysis and Quantification

-

Integrate the peak areas for both NNAL and the internal standard (this compound or NNAL-d3).

-

Calculate the peak area ratio of NNAL to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the NNAL standards.

-

Determine the concentration of NNAL in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

NNK Metabolism and Bioactivation

The tobacco-specific carcinogen NNK undergoes metabolic activation in the body to exert its carcinogenic effects. The primary metabolic pathway involves the reduction of NNK to NNAL. Both NNK and NNAL can then be bioactivated through α-hydroxylation by cytochrome P450 enzymes, leading to the formation of DNA adducts that can initiate carcinogenesis.[11][12]

Caption: Metabolic pathway of NNK to NNAL and subsequent bioactivation leading to carcinogenesis.

High-Throughput Screening Workflow

The high-throughput screening of urinary NNAL involves a streamlined workflow from sample receipt to data analysis, optimized for efficiency and reproducibility using 96-well plate formats and automation.

Caption: High-throughput screening workflow for urinary NNAL analysis.

NNK-Induced Oncogenic Signaling Pathways

NNK and its metabolite NNAL can promote cancer development by activating several intracellular signaling pathways. A key mechanism involves the binding of NNK to nicotinic acetylcholine receptors (nAChRs), which in turn activates downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[12][13] These pathways are crucial regulators of cell proliferation, survival, and migration, and their dysregulation by NNK contributes to tumorigenesis.

Caption: Simplified NNK-induced oncogenic signaling pathways.

References

- 1. Simple high-throughput analytical method using ultra-performance liquid chromatography coupled with tandem mass spectrometry to quantify total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]

- 3. researchgate.net [researchgate.net]

- 4. Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utas.edu.au [utas.edu.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phenxtoolkit.org [phenxtoolkit.org]

- 9. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of a semi-automated 96-well format solid-phase extraction, column-switching, fluorescence detection protocol for the determination of alendronate in human urine samples obtained from a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. High Throughput Liquid and Gas Chromatography-Tandem Mass Spectrometry Assays for Tobacco-Specific Nitrosamine and Polycyclic Aromatic Hydrocarbon Metabolites Associated with Lung Cancer in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Secondhand Smoke Exposure Using NNK-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondhand smoke (SHS), a complex mixture of thousands of chemicals, is a significant public health concern, classified as a Group 1 carcinogen by the International Agency for Research on Cancer. Accurate assessment of SHS exposure is crucial for clinical research, epidemiological studies, and the development of smoking cessation therapies. Among the various biomarkers, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), has emerged as a reliable and specific indicator of exposure to tobacco smoke.[1][2] NNAL can be detected in the urine of non-smokers exposed to SHS and possesses a longer half-life (10-21 days) than cotinine, providing a more extended window of exposure assessment.[3]

This document provides detailed application notes and protocols for the quantification of urinary NNAL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, NNK-d3 (or its metabolite analogue, NNAL-d3), to ensure analytical accuracy and precision.

Data Presentation

The following tables summarize urinary NNAL concentrations in various populations, offering a quantitative perspective on the utility of this biomarker in assessing secondhand smoke exposure.

Table 1: Urinary Total NNAL Concentrations in U.S. Non-Smokers (NHANES 2007-2008) [3]

| Percentile | Total Urinary NNAL (pg/mL) | 95% Confidence Interval |

| 50th | < 0.6 (LOD) | - |

| 75th | 1.3 | 1.1 - 1.6 |

| 90th | 3.5 | 2.9 - 4.3 |

| 95th | 6.2 | 4.9 - 7.9 |

LOD = Limit of Detection

Table 2: Geometric Mean of Urinary NNAL Concentrations in Non-Smokers by SHS Exposure Status [4]

| Exposure Group | Geometric Mean of Urinary NNAL (pg/mL) | Standard Error |

| SHS Exposure Group | 1.896 | 0.098 |

| SHS Non-Exposure Group | 1.094 | 0.028 |

Table 3: Urinary NNAL Concentrations in Korean Adolescents by SHS Exposure Location [5]

| Gender | Exposure Location | Mean Urinary NNAL (ng/mL) | p-value |